1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)-
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Overview
Description
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- is a complex organic compound featuring a piperazine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxamide, N-(5-chloro-2-thiazolyl)-4-(5,6-dichloro-3-pyridinyl)
- 1-Piperazinecarboxamide, N-(5-phenyl-2-thiazolyl)-4-(2-pyrimidinyl)
- 1-Piperazinecarboxamide, 4-[4-(3-methoxyphenyl)-2-thiazolyl]-N-phenyl
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
80712-45-4 |
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Molecular Formula |
C12H19N5O2S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N-methyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C12H19N5O2S/c1-14(2)11(18)15(3)12(19)17-7-5-16(6-8-17)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3 |
InChI Key |
DUWZDTXSIHRVBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=NC=CS2 |
Origin of Product |
United States |
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